molecular formula C20H16ClNO4S B3720032 ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3720032
M. Wt: 401.9 g/mol
InChI Key: QBIFMYDXIMWDDX-FIMHLPJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a chlorophenyl group, and a hydroxylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Addition of the Hydroxylphenyl Group: The hydroxylphenyl group can be added through a condensation reaction with an aldehyde or ketone.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

    Condensation: Aldehydes and ketones are common reactants in condensation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

  • ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-(4-METHOXYBENZYLIDENE)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
  • ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-(4-NITROBENZYLIDENE)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

ethyl (5Z)-2-(3-chlorophenyl)imino-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO4S/c1-2-26-20(25)17-18(24)16(10-12-6-8-15(23)9-7-12)27-19(17)22-14-5-3-4-13(21)11-14/h3-11,23-24H,2H2,1H3/b16-10-,22-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIFMYDXIMWDDX-FIMHLPJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)O)SC1=NC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)O)/SC1=NC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
ETHYL (5Z)-2-[(3-CHLOROPHENYL)AMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

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